Melting Point and Crystallinity: Superior Lattice Order Relative to the 3‑Methyl Congener
The target compound (15) exhibits a melting point of 161 °C, which is roughly 60 °C higher than that of the 3‑methyl analogue 14 (101.5–103 °C) and 22 °C higher than that of the 2‑propylidene‑3‑phenyl derivative 13 (139–140 °C) [1]. A higher melting point generally correlates with stronger crystal lattice energy, facilitating purification by recrystallisation and improving ambient storage stability.
| Evidence Dimension | Melting point (capillary, uncorrected) |
|---|---|
| Target Compound Data | 161 °C (compound 15) |
| Comparator Or Baseline | 14: 101.5–103 °C; 13: 139–140 °C |
| Quantified Difference | ΔTₘ = +59 °C vs. 14; ΔTₘ = +22 °C vs. 13 |
| Conditions | Recrystallised from methanol; uncorrected capillary melting point determination [1] |
Why This Matters
Higher crystallinity translates into simpler purification, lower residual solvent, and better batch‑to‑batch consistency for procurement.
- [1] Wollweber, H.-J.; Wentrup, C. J. Org. Chem. 1985, 50, 2041–2047. View Source
